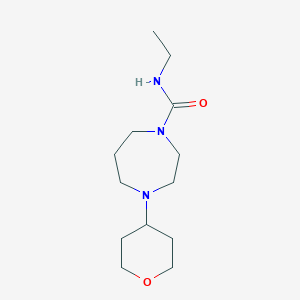
1-(1-Methyl-2-oxopyrrolidin-3-yl)-3-(5-phenylpentyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methyl-2-oxopyrrolidin-3-yl)-3-(5-phenylpentyl)urea, also known as MPPU, is a selective antagonist of metabotropic glutamate receptor subtype 7 (mGluR7). It was first synthesized in 2003 by researchers at the University of Florence, Italy. Since then, it has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
1-(1-Methyl-2-oxopyrrolidin-3-yl)-3-(5-phenylpentyl)urea acts as a selective antagonist of mGluR7, a type of glutamate receptor that is mainly expressed in the central nervous system. By blocking the activity of mGluR7, MPUU can modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA. This modulation can result in the therapeutic effects observed in animal models.
Biochemical and Physiological Effects:
1-(1-Methyl-2-oxopyrrolidin-3-yl)-3-(5-phenylpentyl)urea has been shown to have a wide range of biochemical and physiological effects. It can modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA. It can also increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. Additionally, MPUU can modulate the activity of various ion channels, including voltage-gated calcium channels and G protein-coupled inwardly rectifying potassium channels.
実験室実験の利点と制限
One of the main advantages of MPUU for lab experiments is its selectivity for mGluR7. This allows researchers to study the specific effects of blocking this receptor without affecting other glutamate receptors. However, one limitation of MPUU is its poor solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several potential future directions for research on MPUU. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders. MPUU has shown promise in animal models of anxiety, depression, schizophrenia, and Alzheimer's disease, and further research is needed to determine its efficacy in humans. Additionally, researchers are interested in studying the effects of MPUU on other neurotransmitter systems, such as the serotonergic and noradrenergic systems. Finally, there is interest in developing more potent and selective mGluR7 antagonists based on the structure of MPUU.
合成法
1-(1-Methyl-2-oxopyrrolidin-3-yl)-3-(5-phenylpentyl)urea can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 1-methyl-2-pyrrolidinone with 3-bromo-1-chloropropane to obtain 1-(3-bromopropyl)-1-methyl-2-pyrrolidinone. This intermediate is then reacted with phenylpentylamine to obtain the final product, 1-(1-methyl-2-oxopyrrolidin-3-yl)-3-(5-phenylpentyl)urea.
科学的研究の応用
1-(1-Methyl-2-oxopyrrolidin-3-yl)-3-(5-phenylpentyl)urea has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
特性
IUPAC Name |
1-(1-methyl-2-oxopyrrolidin-3-yl)-3-(5-phenylpentyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-20-13-11-15(16(20)21)19-17(22)18-12-7-3-6-10-14-8-4-2-5-9-14/h2,4-5,8-9,15H,3,6-7,10-13H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCMLXLOCAKQLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)NC(=O)NCCCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-2-oxopyrrolidin-3-yl)-3-(5-phenylpentyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole](/img/structure/B7593684.png)

![2-[(4-Chloropyrazol-1-yl)methyl]-1-(difluoromethyl)benzimidazole](/img/structure/B7593694.png)
![2-[[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7593708.png)
![2-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]acetonitrile](/img/structure/B7593710.png)
![2-[[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593720.png)
![2-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]acetamide](/img/structure/B7593722.png)

![2-Methyl-4-[(4-pentylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole](/img/structure/B7593732.png)
![1-[1-(3-Methoxypropyl)pyrazol-3-yl]-3-(4-methylcyclohexyl)urea](/img/structure/B7593734.png)
![5-(2-Azabicyclo[2.2.1]heptan-2-yl)-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7593741.png)

![1-(2-Bicyclo[2.2.1]heptanyl)-3-(1,3-thiazol-2-ylmethyl)urea](/img/structure/B7593756.png)